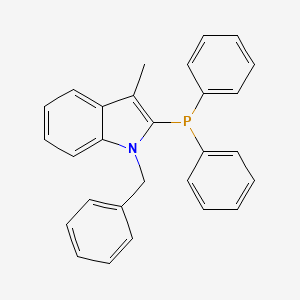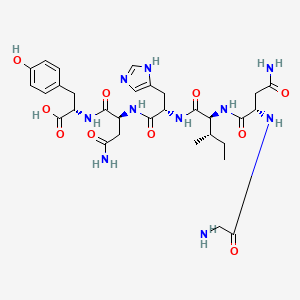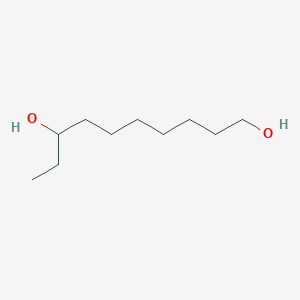
Decane-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane-1,8-diol, also known as 1,8-decanediol, is a diol with the molecular formula C10H22O2. It is a linear aliphatic compound with hydroxyl groups attached to the first and eighth carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decane-1,8-diol can be synthesized through several methods. One common approach involves the hydrogenation of sebacic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of decane-1,8-dione using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of sebacic acid, similar to the laboratory synthesis. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Decane-1,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decane-1,8-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Decane-1,8-dione.
Reduction: Decane.
Substitution: Decane-1,8-dichloride or decane-1,8-dibromide.
Applications De Recherche Scientifique
Decane-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of decane-1,8-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, these interactions can affect cell membrane integrity and enzyme activity, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Decane-1,10-diol: Another aliphatic diol with hydroxyl groups at the first and tenth carbon atoms.
Decane-1,3-diol: A diol with hydroxyl groups at the first and third carbon atoms.
Comparison:
Decane-1,8-diol vs. Decane-1,10-diol: Both compounds have similar chemical properties, but their applications may differ due to the position of the hydroxyl groups.
This compound vs. Decane-1,3-diol: Decane-1,3-diol has hydroxyl groups closer together, which can lead to different reactivity and applications.
This compound stands out due to its unique positioning of hydroxyl groups, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
828933-88-6 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
decane-1,8-diol |
InChI |
InChI=1S/C10H22O2/c1-2-10(12)8-6-4-3-5-7-9-11/h10-12H,2-9H2,1H3 |
Clé InChI |
GXNQEVBKQUQPGE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


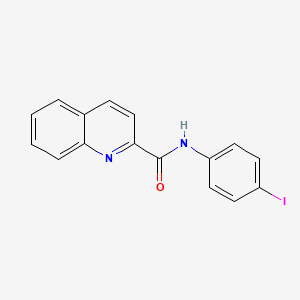
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)

![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
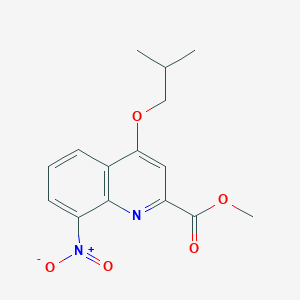
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
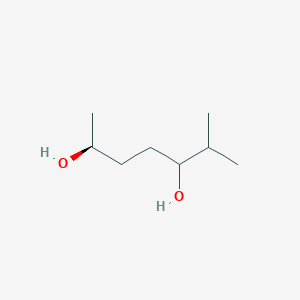
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
